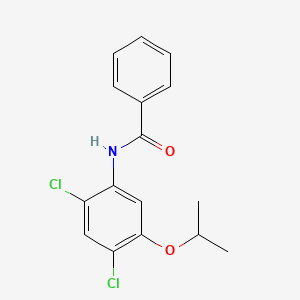
N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide typically involves the reaction of 2,4-dichloro-5-isopropoxyphenylamine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)benzenecarboxamide
- N-(2,4-dichloro-5-methoxyphenyl)benzenecarboxamide
- N-(2,4-dichloro-5-ethoxyphenyl)benzenecarboxamide
Uniqueness
N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10(2)21-15-9-14(12(17)8-13(15)18)19-16(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYZZASPICMNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2459068.png)
![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)
![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B2459073.png)
![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)
![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)
![4-tert-butyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2459077.png)
![2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE](/img/structure/B2459078.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![1-[4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)
